molecular formula C7H11FO3 B13029116 Methyl 2-fluoro-3-oxohexanoate

Methyl 2-fluoro-3-oxohexanoate

Cat. No.: B13029116
M. Wt: 162.16 g/mol
InChI Key: QVKTUKSDXRHWMA-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C7H11FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-oxohexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Another method involves the use of fluorinated precursors and appropriate reagents to introduce the fluorine atom into the hexanoate structure. This can be achieved through nucleophilic substitution reactions or other fluorination techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of 2-fluoro-3-hydroxyhexanoate.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.

    Reduction: Formation of 2-fluoro-3-hydroxyhexanoate.

    Substitution: Formation of various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules. These analogs are often studied for their potential as enzyme inhibitors or pharmaceutical agents.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties

    Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-oxohexanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.

In chemical reactions, the fluorine atom can affect the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Methyl 2-fluoro-3-oxohexanoate can be compared with other fluorinated esters and keto compounds:

    Methyl 2-fluoro-3-oxobutanoate: A shorter-chain analog with similar reactivity but different physical properties.

    Methyl 2-fluoro-3-oxopentanoate: Another analog with one fewer carbon atom in the chain, affecting its solubility and boiling point.

    Methyl 2-fluoro-3-oxoheptanoate: A longer-chain analog with increased hydrophobicity and different reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties, including the presence of a fluorine atom and an ester functional group, make it valuable for synthetic chemistry, biological studies, and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific and industrial endeavors.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

methyl 2-fluoro-3-oxohexanoate

InChI

InChI=1S/C7H11FO3/c1-3-4-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

QVKTUKSDXRHWMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OC)F

Origin of Product

United States

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